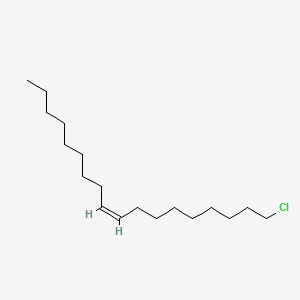

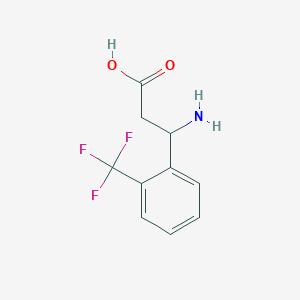

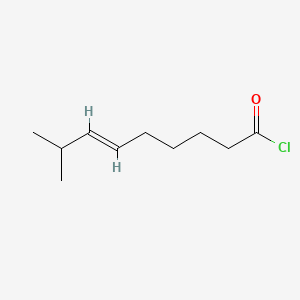

![molecular formula C12H10O2 B1587954 1-[4-(2-Furyl)phenyl]ethanone CAS No. 35216-08-1](/img/structure/B1587954.png)

1-[4-(2-Furyl)phenyl]ethanone

Descripción general

Descripción

1-[4-(2-Furyl)phenyl]ethanone, also known as Ethanone, 1-(2-furanyl)-, is a chemical compound with the molecular formula C6H6O2 . It is also known by other names such as Acetylfuran, Methyl 2-furyl ketone, 2-Acetylfuran, 2-Furyl methyl ketone, Furyl methyl ketone, Furan, 2-acetyl-, 1-(2-Furanyl)ethanone, 2-Acetylfurane, (2-Furanyl)-1-ethanone, 1-(2-furanyl)ethanone (acetylfuran), 1-(2-Furanyl)-ethanone (2-acetylfuran), and 1-(2-Furyl)ethanone .

Molecular Structure Analysis

The molecular structure of 1-[4-(2-Furyl)phenyl]ethanone can be represented by the InChI string: InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

- Field : Green Chemistry

- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They can be economically synthesized from biomass via FPCs .

- Methods : The manufacture and uses of FPCs require the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Furan Platform Chemicals

Ethanone, 1-(2-furanyl)-

- Field : Organic Chemistry

- Application : Enantiopure furans can be formed from racemates as a result of chiral separations .

- Methods : Irimie and coworkers used regio- and stereoselective lipases for the efficient kinetic resolution of racemic 1-(5-phenylfuran-2-yl)ethane-1,2-diols .

- Results : All the yields were between 46% and 49% and the enantiomeric excess (ee) between 92% and 97% .

- Field : Organic Chemistry

- Application : Electrophilic aromatic substitution is a common reaction in organic chemistry .

- Methods : The key step for each is attack of an electrophile at carbon to form a cationic intermediate .

- Results : The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

- Field : Pharmaceutical Chemistry

- Application : A one-pot synthesis of an intermediate to the HIV integrase inhibitor S-1360 was based on the Friedel-Crafts alkylation of 2-acetylfuran with 4-fluorobenzyl chloride .

- Methods : This synthesis used a zinc chloride catalyst .

- Results : This method provided an efficient route to an important pharmaceutical intermediate .

Chiral Furans

Electrophilic Aromatic Substitution

Pharmaceuticals

- Field : Green Chemistry

- Application : A switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Methods : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Furan Platform Chemicals Beyond Fuels and Plastics

1-[4-(2-Methylpropyl)phenyl]ethanone

Propiedades

IUPAC Name |

1-[4-(furan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYPVRCSWGDVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409126 | |

| Record name | 1-[4-(Furan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Furyl)phenyl]ethanone | |

CAS RN |

35216-08-1 | |

| Record name | 1-[4-(Furan-2-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-anilino-N-[4-[4-[[(Z)-N-anilino-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B1587885.png)